Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Overview
Description
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate: is an organic compound with the molecular formula C7H16N2O2. It is a derivative of amino acids and is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to an amino group and a methyl ester.
Mechanism of Action
Target of Action
This compound is a unique chemical and its specific targets may vary depending on the context of its use .
Mode of Action
It’s known that the molecule contains adimethylamino group and an acrylate ester group . These functional groups can participate in various chemical reactions. For instance, the dimethylamino group can act as a base and form salts with acids , while the acrylate ester group can undergo hydrolysis, transesterification, and a series of addition and polymerization reactions .
Biochemical Pathways
It’s worth noting that the compound can undergo copolymerization with other monomers , which could potentially influence various biochemical pathways depending on the context.
Result of Action
Given its chemical structure and reactivity, it could potentially interact with various biological targets and exert diverse effects .
Action Environment
The action, efficacy, and stability of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment . Additionally, factors like temperature and presence of other chemicals can also impact its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate typically involves the reaction of dimethylaminoethylamine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
[ \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COOCH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{NHCH}_2\text{COOCH}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a reagent to study enzyme mechanisms and protein interactions. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it a valuable intermediate in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its reactivity and functional groups make it suitable for various industrial applications .
Comparison with Similar Compounds
- Methyl 2-{[2-(4-morpholinyl)ethyl]amino}acetate
- Ethyl [(ethoxycarbonyl)(methyl)amino]acetate
- Ethyl [(2-chlorobenzyl)(formyl)amino]acetate
Comparison: Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[2-(dimethylamino)ethylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNQGOAGVDAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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